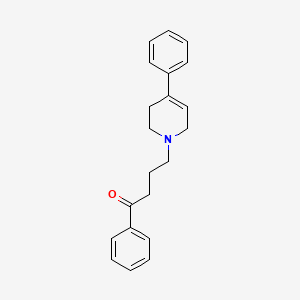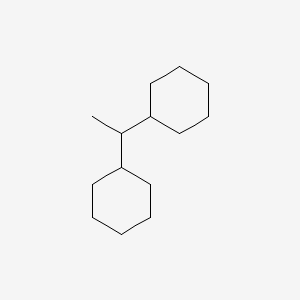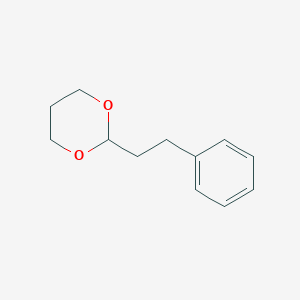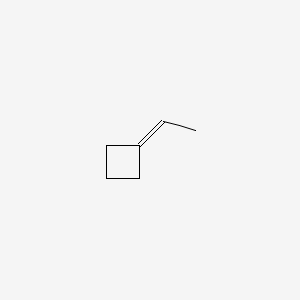![molecular formula C13H20O2 B14740583 4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene] CAS No. 3287-60-3](/img/structure/B14740583.png)
4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is a complex organic compound characterized by its spiro structure, which involves a dioxolane ring fused to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Spiro Fusion: The dioxolane ring is then fused to a naphthalene derivative through a series of cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and structural properties.
作用機序
The mechanism by which 4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds such as 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene.
Spiro Compounds: Other spiro compounds with similar structural features, such as spiro[cyclohexane-1,2’-oxirane].
Uniqueness
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is unique due to its specific combination of a spiro dioxolane ring and a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
3287-60-3 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
8a-methylspiro[1,2,3,5,7,8-hexahydronaphthalene-6,2'-1,3-dioxolane] |
InChI |
InChI=1S/C13H20O2/c1-12-5-3-2-4-11(12)10-13(7-6-12)14-8-9-15-13/h4H,2-3,5-10H2,1H3 |
InChIキー |
CCABNWHNEZAJOG-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC=C1CC3(CC2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
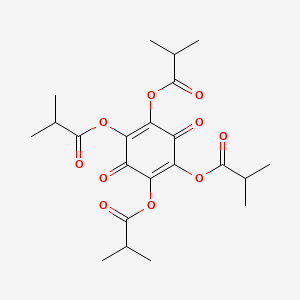
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
